molecular formula C7H7F3 B12837219 1-Cyclopropyl-2,3,3-trifluorocyclobutene

1-Cyclopropyl-2,3,3-trifluorocyclobutene

Cat. No.: B12837219
M. Wt: 148.13 g/mol
InChI Key: CJKICROGOAAHDM-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2,3,3-trifluorocyclobutene is an organic compound with the molecular formula C7H7F3 It is a cyclobutene derivative, characterized by the presence of a cyclopropyl group and three fluorine atoms attached to the cyclobutene ring

Preparation Methods

The synthesis of 1-Cyclopropyl-2,3,3-trifluorocyclobutene involves several steps, typically starting with the preparation of cyclopropyl derivatives and their subsequent fluorination. One common method involves the reaction of cyclopropylcarbinol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the trifluoromethyl group. The resulting intermediate is then subjected to cyclization reactions to form the cyclobutene ring. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-Cyclopropyl-2,3,3-trifluorocyclobutene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols under appropriate conditions.

    Addition: Electrophilic addition reactions can occur at the double bond of the cyclobutene ring, leading to the formation of various addition products.

Scientific Research Applications

1-Cyclopropyl-2,3,3-trifluorocyclobutene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds with unique properties.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs with improved pharmacokinetic properties.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2,3,3-trifluorocyclobutene involves its interaction with molecular targets such as enzymes and receptors. The presence of the cyclopropyl and trifluoromethyl groups can enhance its binding affinity and specificity towards these targets. The compound may exert its effects through various pathways, including inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

1-Cyclopropyl-2,3,3-trifluorocyclobutene can be compared with other similar compounds, such as:

    1-Chloro-2,3,3-trifluorocyclobutene: Similar in structure but with a chlorine atom instead of a cyclopropyl group.

    1-Cyclopropyl-2,3,3-trifluorocyclopropane: Similar in structure but with a cyclopropane ring instead of a cyclobutene ring.

    1-Cyclopropyl-2,3,3-trifluorocyclopentene: Similar in structure but with a cyclopentene ring instead of a cyclobutene ring.

The uniqueness of this compound lies in its specific combination of the cyclopropyl and trifluoromethyl groups attached to the cyclobutene ring, which imparts distinct chemical and physical properties .

Properties

Molecular Formula

C7H7F3

Molecular Weight

148.13 g/mol

IUPAC Name

1-cyclopropyl-2,3,3-trifluorocyclobutene

InChI

InChI=1S/C7H7F3/c8-6-5(4-1-2-4)3-7(6,9)10/h4H,1-3H2

InChI Key

CJKICROGOAAHDM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(C2)(F)F)F

Origin of Product

United States

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